2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxyphenethylamine is an organic compound used as a building block in the synthesis of other organic compounds . It has a linear formula of CH3OC6H4CH2CH2NH2 .
Synthesis Analysis
4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), and organopolyphosphazenes .Molecular Structure Analysis
The molecular weight of 4-Methoxyphenethylamine is 151.21 . Its structure includes a methoxy group (OCH3) attached to a phenyl ring, which is connected to an ethylamine group (CH2CH2NH2) .Chemical Reactions Analysis
4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature with a density of 1.031 g/mL at 20 °C . It has a refractive index of 1.538 and boils at 138-140 °C/20 mmHg .Future Directions
properties
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.2ClH/c1-27-18-8-6-17(7-9-18)21-16-26-20-5-3-2-4-19(20)23-22(26)25(21)11-10-24-12-14-28-15-13-24;;/h2-9,16H,10-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRRFDZNXFFLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCOCC5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.